N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Description
“N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound also includes aromatic nuclei, amide groups, and a cyano group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the 1H-NMR spectrum shows signals corresponding to the aromatic protons, the CH of the thiazole, and the amide protons . The 13C-NMR spectrum provides information about the carbon atoms in the aromatic nucleus and the thiazole . The IR spectrum reveals the presence of various functional groups, such as the phenyl nucleus, the amide group, and the cyano group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its spectroscopic data. For example, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum reveals the presence of various functional groups . The mass spectrum gives the molecular weight of the compound .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
A significant portion of research focuses on the synthesis and activity of benzamide derivatives. Lynch et al. (2006) explored the anti-inflammatory activity of thiazole and thiazoline-based benzamide nonsteroidal anti-inflammatory drugs, noting the potential of certain derivatives in this chemical class. The study emphasized the synthesis methods and the pharmacological potential of these compounds, suggesting the relevance of N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride in similar contexts (Lynch et al., 2006).
Corrosion Inhibition
Hu et al. (2016) investigated benzothiazole derivatives, including structures similar to this compound, as corrosion inhibitors. The study demonstrated these compounds' efficacy in protecting carbon steel against corrosion in acidic environments, highlighting their potential industrial applications (Hu et al., 2016).
Herbicidal Activity
Research by Viste et al. (1970) on benzamides with herbicidal activity underscores the agricultural implications of benzamide derivatives. While the focus was on a different benzamide, the methodology and results indicate the potential for exploring this compound as a herbicide (Viste et al., 1970).
Antiallergy Agents
Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives with potent antiallergy activity. This research suggests that modifications of the thiazolyl benzamide structure can lead to significant biomedical applications, including the treatment of allergies (Hargrave et al., 1983).
Antimicrobial and Anticancer Potentials
Deep et al. (2016) evaluated a series of thiazolidinone derivatives for antimicrobial and anticancer potentials, providing insights into the structural activity relationships and the critical role of substituents in enhancing activity. Such studies illustrate the broader pharmacological relevance of compounds structurally related to this compound (Deep et al., 2016).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS.ClH/c1-23(2)10-11-24(18(25)14-8-6-13(12-21)7-9-14)19-22-17-15(20)4-3-5-16(17)26-19;/h3-9H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAFMXXQDPLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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